molecular formula C13H7F3N2OS2 B061377 6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 175277-56-2

6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde

Cat. No. B061377
M. Wt: 328.3 g/mol
InChI Key: QAONKFBVSURDOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives, including structures akin to "6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde," typically involves complex organic reactions. One common approach is the Vilsmeier-Haack reaction, which has been utilized in the synthesis of similar compounds, demonstrating the versatility and efficacy of this method in introducing carbaldehyde functional groups into heterocyclic frameworks (Hu et al., 2010).

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives has been elucidated through various spectroscopic and crystallographic techniques. For instance, crystal structure analysis of related compounds reveals specific intermolecular interactions, such as C-H…N, C-H…O, and C-H…F, stabilizing the crystal structure and providing insights into the spatial arrangement of these molecules (Banu et al., 2010).

Chemical Reactions and Properties

Imidazo[2,1-b]thiazoles undergo various chemical reactions, including electrophilic substitution, demonstrating the reactivity of the position 5 even in the presence of substituents at position 6. These reactions highlight the chemical versatility and reactivity of the imidazo[2,1-b]thiazole scaffold, providing pathways for further functionalization of these compounds (O'daly et al., 1991).

Physical Properties Analysis

The physical properties of imidazo[2,1-b]thiazole derivatives, such as melting points, solubility, and crystal structure, can be inferred from related compounds. For example, the crystal and molecular structure analysis provides valuable information on the compound's solid-state properties, which are crucial for understanding its behavior in various conditions (Banu et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are key aspects of imidazo[2,1-b]thiazole derivatives. Studies on electrophilic substitution and the formation of various derivatives underscore the chemical flexibility and potential for diversification of the imidazo[2,1-b]thiazole core (O'daly et al., 1991).

Scientific Research Applications

Synthesis and Structural Analysis

Biological Activities

Antimicrobial and Antitubercular Potential

properties

IUPAC Name

6-[3-(trifluoromethyl)phenyl]sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2OS2/c14-13(15,16)8-2-1-3-9(6-8)21-11-10(7-19)18-4-5-20-12(18)17-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAONKFBVSURDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=C(N3C=CSC3=N2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381161
Record name 6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde

CAS RN

175277-56-2
Record name 6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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